molecular formula C21H17BrO3 B8727506 2,4-Bis(benzyloxy)-5-bromobenzaldehyde

2,4-Bis(benzyloxy)-5-bromobenzaldehyde

Cat. No.: B8727506
M. Wt: 397.3 g/mol
InChI Key: BRNJOWIVZQCYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(benzyloxy)-5-bromobenzaldehyde is a useful research compound. Its molecular formula is C21H17BrO3 and its molecular weight is 397.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

5-bromo-2,4-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H17BrO3/c22-19-11-18(13-23)20(24-14-16-7-3-1-4-8-16)12-21(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

BRNJOWIVZQCYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C=O)Br)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 2,4-bis-benzyloxy-5-bromobenzyl alcohol (10.5 g; 26 mmol), manganese dioxide (45 g; 0.520 mol), and dichloromethane (250 mL). The reaction was stirred at reflux for three days. The slurry was then filtered through celite, and evaporated to give 2,4-bis-benzyloxy-5-bromobenzaldehyde (7.46 g; 18.77 mmol).
Name
2,4-bis-benzyloxy-5-bromobenzyl alcohol
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.